(24S)-ETHYLCHOLESTA-3,5,22-TRIENE

Food Chemistry Phytosterol Degradation Kinetic Modeling

(24S)-Ethylcholesta-3,5,22-triene (CAS 102491-96-3), also known as stigmasta-3,5,22-triene or 3,5,22-stigmastatriene, is a C29 steroidal hydrocarbon with a molecular formula of C29H46 and a molecular weight of 394.7 g/mol. It is characterized by a conjugated triene system at the 3, 5, and 22 positions of the stigmastane skeleton and a specific (24S)-ethyl side chain configuration.

Molecular Formula C29H46
Molecular Weight 394.7 g/mol
CAS No. 102491-96-3
Cat. No. B033944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(24S)-ETHYLCHOLESTA-3,5,22-TRIENE
CAS102491-96-3
Molecular FormulaC29H46
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C
InChIInChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10-13,20-22,24-27H,7,9,14-19H2,1-6H3/b12-11+/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyNGUVUCVJXSBIEN-LVSBIWLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(24S)-Ethylcholesta-3,5,22-triene (CAS 102491-96-3): A Defined Steroidal Triene Hydrocarbon Reference Standard for Phytosterol Degradation Analysis


(24S)-Ethylcholesta-3,5,22-triene (CAS 102491-96-3), also known as stigmasta-3,5,22-triene or 3,5,22-stigmastatriene, is a C29 steroidal hydrocarbon with a molecular formula of C29H46 and a molecular weight of 394.7 g/mol [1]. It is characterized by a conjugated triene system at the 3, 5, and 22 positions of the stigmastane skeleton and a specific (24S)-ethyl side chain configuration. Unlike its parent phytosterols such as stigmasterol or β-sitosterol, this compound possesses no hydroxyl group, making it significantly less polar (XLogP3-AA of 9.8) [1]. It is formally classified as a steradiene (specifically a steratriene) and is a recognized thermal and chemical degradation product of stigmasterol, formed during processes such as vegetable oil refining and high-temperature heating [2].

Why Generic Phytosterol Standards Cannot Substitute for (24S)-Ethylcholesta-3,5,22-triene in Analytical and Research Applications


The analytical and functional properties of sterols and their degradation products are highly specific to their double-bond configurations and side-chain structures. Generic phytosterol standards such as β-sitosterol or stigmasterol are fundamentally unsuitable substitutes for (24S)-ethylcholesta-3,5,22-triene because they differ in polarity, chromatographic behavior, and mass spectral signatures. Specifically, (24S)-ethylcholesta-3,5,22-triene is a non-hydroxylated sterene with a distinct Kovats retention index (2981 on HP-5), which is dramatically higher than that of its diene analog stigmasta-3,5-diene (RI ~2718) [1]. The absence of a hydroxyl group eliminates derivatization requirements, fundamentally altering extraction protocols. Furthermore, its formation kinetics differ from other steradienes; the apparent activation energy for sterene formation follows the order campesta-3,5-diene ≈ stigmasta-3,5,22-triene > stigmasta-3,5-diene, making it essential for accurate kinetic modeling in food science [2]. Direct substitution with any other sterene introduces systematic analytical errors in quantification and chromatographic identification.

Quantitative Differentiation Evidence for (24S)-Ethylcholesta-3,5,22-triene Against Closest Steradiene Analogs


Activation Energy for Sterene Formation in Corn Oil Bleaching: Campesta-3,5-diene ≈ Stigmasta-3,5,22-triene > Stigmasta-3,5-diene

The formation kinetics of steradienes during corn oil bleaching reveal a distinct rank-order of apparent activation energies. Stigmasta-3,5,22-triene (the target compound) forms with a significantly lower energy barrier compared to stigmasta-3,5-diene. The apparent activation energies decrease in the order: campesta-3,5-diene ≈ stigmasta-3,5,22-triene > stigmasta-3,5-diene [1]. This indicates that stigmastatriene is a more thermodynamically favored degradation product than its diene counterpart, which has direct implications for its use as a more sensitive marker of thermal processing.

Food Chemistry Phytosterol Degradation Kinetic Modeling

GC Retention Index Differentiation: Stigmasta-3,5,22-triene Elutes Significantly Later than Stigmasta-3,5-diene on HP-5 Capillary Columns

In gas chromatographic analysis, (24S)-ethylcholesta-3,5,22-triene exhibits a markedly higher Kovats retention index (RI) than its structural analog stigmasta-3,5-diene, enabling unambiguous chromatographic resolution. The retention index for stigmasta-3,5,22-triene is 2981 on an HP-5 column [1], compared to 2718.6 for stigmasta-3,5-diene on a semi-standard non-polar column [2], representing a difference of over 260 index units.

Gas Chromatography Retention Index Steradiene Identification

Regulatory Isomer Identity in Olive Oil Authenticity Testing: Stigmasta-3,5,22-triene is the Chromatographically Distinct Isomer Alongside Stigmasta-3,5-diene

Under Commission Regulation (EEC) No 2568/91 and subsequent amendments, the determination of stigmastadienes in virgin olive oils is the official method for detecting adulteration with refined oils. The regulation specifies that the 'stigmastadiene' peak consists of stigmasta-3,5-diene together with an 'isomer' that elutes closely on the specified chromatographic system [1]. This chromatographically distinct isomer is stigmasta-3,5,22-triene. The regulatory threshold for virgin olive oil is set at <0.15 mg/kg for the sum of both compounds [1].

Olive Oil Authenticity Steradiene Analysis Regulatory Compliance

Quantitative Linearity Ranges in GC-MS Analysis: Stigmasta-3,5,22-triene Demonstrates Comparable Analytical Figures of Merit to Campesta-3,5-diene in Olive Oil Matrices

In a comparative GC-MS study of ionization techniques for steradiene determination in olive oil, the validated linearity range for stigmasta-3,5,22-triene was reported as 0.02 to 0.50 mg/L, which is comparable to the range of 0.024 to 0.48 mg/L for campesta-3,5-diene [1]. This demonstrates that the triene compound can be quantified with similar analytical performance to the more commonly studied diene steradiene.

Quantitative GC-MS Method Validation Steradiene Quantitation

First Reported Occurrence in Cannabis Sativa Roots: A Unique Phytochemical Fingerprint Marker for Chemovar Differentiation and Extraction Optimization

Stigmasta-3,5,22-triene was reported for the first time in Cannabis sativa L. root extracts as part of a comprehensive GC-MS analysis identifying five triterpenes, ten phytosterols, and five aliphatic compounds [1]. Its identification alongside stigmasta-3,5-diene and fucosterol distinguishes the root phytochemical profile from the aerial parts of the plant, which are dominated by cannabinoids.

Cannabis Phytochemistry Root Extract Profiling Chemovar Differentiation

Archaeological Lipid Biomarker Stability: Stigmasta-3,5,22-triene Detected Intact in Late Neolithic Egyptian Mummification Residues Alongside Cholesterol and β-Sitosterol

In a study investigating the prehistoric origins of Egyptian mummification, GC-MS analysis of trimethylsilylated total lipid extracts from Late Neolithic burial samples (approx. 6,000 years old) identified stigmasta-3,5,22-triene as one of four steroidal compounds preserved in the archaeological residues, alongside cholesterol, cholesta-3,5-dien-7-one, and β-sitosterol [1]. The survival of this labile triene structure over millennia in burial contexts is noteworthy, as steradienes are generally considered reactive and transient degradation intermediates.

Archaeological Chemistry Lipid Biomarker Long-term Stability

High-Impact Application Scenarios for (24S)-Ethylcholesta-3,5,22-triene as a Reference Standard and Analytical Marker


Edible Oil Authenticity and Thermal Processing Quality Control

In vegetable oil quality control laboratories, (24S)-ethylcholesta-3,5,22-triene serves as an essential co-marker alongside stigmasta-3,5-diene for quantifying phytosterol degradation during bleaching and deodorization. The compound's distinct chromatographic retention (RI 2981 vs. ~2718 for the diene) and its involvement as a kinetically distinct degradation product (activation energy rank: campesta-3,5-diene ≈ stigmasta-3,5,22-triene > stigmasta-3,5-diene) make it indispensable for accurate kinetic modeling of sterene formation [1]. Under EU Regulation EEC 2568/91, this compound is the isomer peak that must be correctly identified during stigmastadiene determination in virgin olive oil; procurement of the authentic reference standard (CAS 102491-96-3) is required for peak assignment and method validation [2].

Cannabis Root Extract Phytochemical Profiling and Extraction Process Optimization

For laboratories focused on Cannabis sativa root phytochemistry—a growing area given the distinct non-cannabinoid profile of roots—(24S)-ethylcholesta-3,5,22-triene is a first-reported sterene marker in this tissue [3]. Its presence, along with stigmasta-3,5-diene and fucosterol, distinguishes root from aerial tissue extracts. Use of this compound as an authentic reference standard enables quantification of extraction efficiency across different solvent systems (ethanol, n-hexane, supercritical CO2) and chemovars, directly supporting process optimization for root-derived triterpenoid and phytosterol products [3].

Archaeological and Geochemical Lipid Biomarker Research

In archaeological chemistry and organic geochemistry, (24S)-ethylcholesta-3,5,22-triene is a confirmed biomarker present in Late Neolithic Egyptian mummification residues (approx. 6,000 years old) [4]. Research groups conducting lipid residue analysis on ancient pottery, sediments, or human remains require this compound as a reference standard for GC-MS confirmation, as its mass spectrum (available in the NIST library, MS# 214181) and retention characteristics are essential for distinguishing it from co-occurring steroidal compounds such as cholesterol, β-sitosterol, and cholesta-3,5-dien-7-one [4]. The survival of this triene structure in burial environments also makes it a valuable probe for studying long-term diagenetic transformations of phytosterols.

GC-MS Method Development and Validation for Multi-Steradiene Profiling

Analytical method development laboratories requiring multi-steradiene profiling benefit from (24S)-ethylcholesta-3,5,22-triene as a distinct reference compound with published quantitative method performance. Validated linearity ranges in olive oil matrices (0.02–0.50 mg/L) provide documentation for regulatory method implementation, while the compound's unique NIST-certified electron ionization mass spectrum (available at NIST Chemistry WebBook) enables unambiguous spectral library matching [5][6]. The compound's physical properties—melting point 109–110 °C, predicted boiling point 479.4 °C, and XLogP3-AA of 9.8—further support its handling and chromatographic method optimization [5].

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